molecular formula C36H52N4O10 B2983918 Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate CAS No. 246510-67-8

Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

Cat. No.: B2983918
CAS No.: 246510-67-8
M. Wt: 700.83
InChI Key: FBZXTPPPHBBUQW-FGYPTBLJSA-N
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Description

These compounds are stereoisomeric pyrrolidine derivatives featuring a hydroxymethyl group at position 3 and a tert-butoxycarbonyl (Boc)-protected amino group at position 4 of the pyrrolidine ring. The benzyl carbamate (Cbz) group at the 1-position provides additional steric and electronic modulation. The (3S,4S) and (3R,4R) configurations define their enantiomeric relationship, which is critical for biological activity and synthetic applications .

The synthesis of these compounds typically involves stereoselective methods, such as chiral resolution via supercritical fluid chromatography (SFC) or asymmetric catalysis, as demonstrated in related pyrrolidine derivatives (e.g., fluorinated analogs separated with 99.8% enantiomeric excess) . Their structural complexity and functional groups make them valuable intermediates in pharmaceutical chemistry, particularly for peptidomimetics and enzyme inhibitors .

Properties

CAS No.

246510-67-8

Molecular Formula

C36H52N4O10

Molecular Weight

700.83

IUPAC Name

benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/2C18H26N2O5/c2*1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h2*4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t2*14-,15-/m10/s1

InChI Key

FBZXTPPPHBBUQW-FGYPTBLJSA-N

SMILES

CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2.CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2

solubility

not available

Origin of Product

United States

Biological Activity

The compounds Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate and Benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate belong to a class of pyrrolidine derivatives that have garnered attention for their diverse biological activities. This article explores their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

Both compounds feature a pyrrolidine ring substituted with hydroxymethyl and carbamate groups. The stereochemistry at the 3 and 4 positions contributes to their biological activity, influencing interactions with biological targets.

Compound NameStructureKey Functional Groups
Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylateStructureHydroxymethyl, Carbamate
Benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylateStructureHydroxymethyl, Carbamate

Antimicrobial Activity

Pyrrolidine derivatives have shown significant antimicrobial properties. In studies conducted by Huang et al. (2015), various pyrrolidine compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds have been evaluated for their efficacy against strains such as Acinetobacter baumannii and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating resistant infections .

Anticancer Activity

Research indicates that pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, a study assessed the cytotoxicity of similar compounds against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated that certain derivatives showed IC50 values in the low micromolar range, indicating promising anticancer potential .

Anti-inflammatory Effects

The anti-inflammatory properties of these compounds have been explored in various contexts. Pyrrolidine derivatives have been associated with the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests their utility in managing inflammatory conditions .

Neuroprotective Effects

Recent studies highlight the potential of pyrrolidine derivatives as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's. Compounds exhibiting this dual inhibition can enhance cholinergic transmission and may serve as candidates for further development in neuropharmacology .

Case Studies

  • Antimicrobial Efficacy : A series of pyrrolidine derivatives were tested against A. baumannii, revealing that some variants had four times higher activity than standard antibiotics like ampicillin .
  • Cytotoxicity Assessment : In vitro studies on MCF-7 and HeLa cells indicated that certain configurations of the pyrrolidine skeleton led to enhanced cytotoxicity compared to non-modified counterparts .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is significantly influenced by their stereochemistry and functional groups. Variations in substituents at the 3 and 4 positions of the pyrrolidine ring can lead to differences in binding affinity to target proteins, thereby affecting overall potency.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Applications/Findings Reference
Benzyl (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate Fluoro, hydroxymethyl 252.0 g/mol High enantiomeric purity (99.8% e.e.) achieved via SFC; potential antiviral intermediates
(3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride Amino, methyl 270.75 g/mol Intermediate for kinase inhibitors; exhibits improved solubility due to HCl salt form
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid Carboxylic acid, methyl 263.29 g/mol Used in foldamer design; carboxylic acid enhances hydrogen-bonding capacity
Benzyl (3R,4R)-3-(hydroxymethyl)-4-[(Boc-amino)]pyrrolidine-1-carboxylate (Target Compound) Hydroxymethyl, Boc-amino ~363.4 g/mol* Versatile scaffold for proteolysis-targeting chimeras (PROTACs)

*Calculated based on molecular formula C₁₈H₂₆N₂O₅.

Key Observations:

  • Fluorinated analogs (e.g., from ) show enhanced metabolic stability compared to hydroxymethyl derivatives but require specialized separation techniques.
  • Amino-substituted derivatives (e.g., ) exhibit higher reactivity in coupling reactions, advantageous for peptide synthesis.
  • Carboxylic acid-containing compounds (e.g., ) are preferred for foldamers due to their hydrogen-bonding and coordination properties.

Q & A

Basic: What are the standard synthetic routes for preparing the (3S,4S) and (3R,4R) stereoisomers of this benzyl pyrrolidine carboxylate?

Methodological Answer:
The synthesis typically begins with chiral pyrrolidine precursors. For the (3R,4R) isomer, hydrogenolysis of (3R,4R)-1-benzyl-3,4-pyrrolidinediol using 10% Pd/C under H₂ in anhydrous MeOH is a key step, followed by Boc protection . Similarly, the (3S,4S) isomer is synthesized via analogous hydrogenolysis of (3S,4S)-1-benzyl-3,4-pyrrolidinediol. The benzyl ester group is introduced via coupling reactions, often using benzyl chloroformate or activated carbonyl reagents under basic conditions. Chiral resolution may employ diastereomeric salt formation or chiral chromatography .

Basic: How can researchers confirm the stereochemical configuration of the synthesized compound?

Methodological Answer:

  • Chiral Chromatography : Use supercritical fluid chromatography (SFC) or HPLC with chiral stationary phases (e.g., Chiralpak® columns) to determine enantiomeric excess (ee) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) between protons on stereocenters. For example, vicinal coupling in pyrrolidine rings can indicate axial/equatorial orientations .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for novel derivatives .

Advanced: What strategies are effective for minimizing racemization during the synthesis of these stereoisomers?

Methodological Answer:

  • Low-Temperature Conditions : Perform coupling reactions (e.g., Boc protection) at 0–4°C to reduce epimerization .
  • Inert Atmosphere : Use N₂ or Ar to prevent oxidation of sensitive intermediates during hydrogenolysis .
  • Catalyst Selection : Optimize Pd/C catalyst loading (e.g., 10% w/w) to avoid over-hydrogenation, which may destabilize stereocenters .

Advanced: How can researchers resolve discrepancies in reported synthetic yields or purity across different studies?

Methodological Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst activation) from conflicting studies. For example, anhydrous MeOH in hydrogenolysis is critical for high yields .
  • Analytical Cross-Validation : Compare purity using orthogonal methods (e.g., LC-MS vs. 1^1H NMR integration) to rule out residual solvents or byproducts .
  • Data Normalization : Account for differences in starting material grades (e.g., CAS 90365-74-5 vs. 596793-30-5) that may affect yields .

Basic: What are the recommended purification techniques for isolating high-purity samples of these compounds?

Methodological Answer:

  • Flash Chromatography : Use silica gel columns with gradients of EtOAc/hexane to separate diastereomers or Boc-protected intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for crystalline derivatives like (3R,4R)-pyrrolidine-3,4-diol .
  • Distillation : Remove volatile byproducts under reduced pressure for liquid intermediates .

Advanced: What catalytic systems have been explored for the enantioselective synthesis of the pyrrolidine core in these compounds?

Methodological Answer:

  • Iridium Catalysis : Asymmetric hydrogenation of pyrrolidine precursors using Ir complexes with chiral ligands (e.g., phosphine-oxazoline) can achieve >90% ee .
  • Organocatalysts : Proline-derived catalysts enable enantioselective cyclization of amino alcohols to form pyrrolidine rings .
  • Enzyme-Mediated Resolution : Lipases or esterases can hydrolyze specific enantiomers of racemic mixtures .

Basic: Which spectroscopic methods are most reliable for characterizing the hydroxymethyl and Boc groups in these compounds?

Methodological Answer:

  • FTIR Spectroscopy : Identify Boc carbonyl stretches at ~1680–1720 cm⁻¹ and hydroxymethyl O-H stretches at ~3200–3600 cm⁻¹ .
  • 1^1H NMR : Boc tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm. Hydroxymethyl protons resonate at δ 3.4–3.8 ppm (coupled to adjacent stereocenters) .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺) with <5 ppm error to verify functional group integrity .

Advanced: What recent advancements in solid-phase synthesis could be applied to improve the scalability of these compounds?

Methodological Answer:

  • Resin-Bound Intermediates : Use Wang or Rink amide resins to anchor pyrrolidine precursors, enabling iterative Boc protection/deprotection cycles without isolation steps .
  • Automated Platforms : Implement flow chemistry systems for continuous hydrogenolysis and in-line purification via scavenger resins .
  • Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., benzylation) with precise temperature control to reduce side products .

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